Venetoclax has revolutionized the treatment landscape for Chronic Lymphocytic Leukemia (CLL). Its mechanism of action targets a protein called BCL-2, which is critical for the survival of cancer cells in CLL. Venetoclax inhibits BCL-2, thereby promoting cell death in leukemia cells [].
Clinical trials have demonstrated significant efficacy of venetoclax, both as a single agent and in combination therapies for CLL. For instance, a phase Ib study investigated venetoclax in patients with relapsed/refractory CLL. The results were impressive, with an overall response rate of 79.5% and a complete response rate of 38.8% []. These findings led to the approval of venetoclax for this patient population.
Ongoing research is exploring venetoclax in combination with other therapies to potentially improve outcomes for CLL patients. One promising approach combines venetoclax with obinutuzumab, a monoclonal antibody that targets a specific protein on the surface of CLL cells. Early phase trials suggest that this combination is highly effective, with a high rate of patients achieving minimal residual disease (MRD) negativity, which indicates very low levels of detectable leukemia cells [].
Venetoclax is a small molecule inhibitor specifically targeting the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in regulating apoptosis (programmed cell death). Approved by the U.S. Food and Drug Administration in April 2016 under the brand name Venclexta, it is primarily used for treating chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML) in patients with specific genetic markers, such as the 17p deletion . Venetoclax's structure is characterized by its complex chemical formula, C₄₅H₅₀ClN₇O₇S, and it has a molecular weight of approximately 868.45 g/mol .
Venetoclax acts by inhibiting the anti-apoptotic protein BCL-2. Normally, BCL-2 prevents programmed cell death (apoptosis) in healthy cells. However, cancer cells often overexpress BCL-2, allowing them to survive and proliferate. By binding to the BCL-2 protein, venetoclax triggers apoptosis in cancer cells, leading to tumor regression [].
Venetoclax can cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of infections []. It can also cause tumor lysis syndrome, a metabolic imbalance that occurs when a large number of cancer cells die rapidly []. Careful monitoring and management of these side effects are crucial during treatment.
Venetoclax functions through a mechanism that involves binding to the BCL-2 protein, displacing pro-apoptotic proteins like BIM. This displacement triggers mitochondrial outer membrane permeabilization and activates caspases, leading to cell death . The drug's metabolism predominantly occurs via cytochrome P450 enzymes, particularly CYP3A4/5, which are responsible for its oxidative metabolism .
The synthesis of venetoclax was achieved through a process of reverse engineering from navitoclax, another BCL-2 inhibitor. Researchers replaced the indole moiety in navitoclax with an azaindole structure to enhance selectivity for BCL-2 while minimizing effects on other BCL family proteins . The synthesis involves several steps including the formation of key intermediates that ultimately yield the final compound.
Venetoclax is primarily indicated for:
Its unique mechanism of action makes it a valuable tool in oncology, especially for hematologic malignancies.
Interaction studies have shown that venetoclax can significantly alter blood chemistry and may interact with other medications metabolized by CYP3A4/5. The most notable interactions include:
Several compounds share similarities with venetoclax in terms of their mechanism or target profile. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Navitoclax | Dual inhibitor of BCL-2 and BCL-XL | Causes thrombocytopenia due to BCL-XL inhibition |
ABT-737 | Dual inhibitor of BCL-2 and BCL-XL | Early development stage; not widely used clinically |
Mcl-1 inhibitors | Target Mcl-1 protein | Focused on different anti-apoptotic pathways |
Venetoclax stands out due to its high selectivity for BCL-2 without significantly affecting platelet survival compared to navitoclax, making it a safer option for patients at risk for bleeding disorders .
The International Union of Pure and Applied Chemistry systematic name for venetoclax is 4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide [2] [3]. This comprehensive nomenclature reflects the complex structural composition of the compound, incorporating multiple functional groups including a benzamide core, piperazine ring, chlorophenyl substituent, and pyrrolo-pyridine moiety [1] [4].
The chemical designation follows International Union of Pure and Applied Chemistry conventions for systematic naming of organic compounds with multiple heterocyclic components [2]. The name specifically identifies the benzamide backbone as the primary structural framework, with detailed specification of all substituent groups and their positional relationships [3] [9].
Venetoclax exhibits the molecular formula C₄₅H₅₀ClN₇O₇S, representing a complex organic molecule containing 45 carbon atoms, 50 hydrogen atoms, one chlorine atom, seven nitrogen atoms, seven oxygen atoms, and one sulfur atom [1] [2] [5]. The molecular weight is precisely determined as 868.44 grams per mole, with some sources reporting values of 868.447 or 868.439 grams per mole due to different calculation methodologies [4] [8].
Property | Value |
---|---|
Molecular Formula | C₄₅H₅₀ClN₇O₇S |
Molecular Weight | 868.44 g/mol |
Exact Mass | 867.318096 |
Monoisotopic Mass | 867.318 |
The elemental composition analysis reveals carbon as the predominant element at 62.24%, followed by nitrogen at 11.29%, oxygen at 12.90%, hydrogen at 5.80%, chlorine at 4.08%, and sulfur at 3.69% [5] [16]. This molecular composition contributes to the compound's specific physicochemical properties and biological activity profile [1] [2].
The Chemical Abstracts Service registry number for venetoclax is 1257044-40-8, which serves as the unique numerical identifier assigned by the Chemical Abstracts Service for this specific chemical compound [1] [2] [3]. This registry number provides unambiguous identification in chemical databases and regulatory documentation worldwide [6] [7]. The Chemical Abstracts Service number was assigned following the compound's initial synthesis and characterization, establishing its official chemical identity in scientific literature [1] [5].
Venetoclax is comprehensively catalogued across major chemical and pharmaceutical databases with distinct identifier codes [2] [3]. The Chemical European Molecular Biology Laboratory database assigns the identifier CHEMBL3137309 to venetoclax, facilitating access to bioactivity data and pharmacological information [2] [9]. DrugBank, a comprehensive pharmaceutical database, catalogs venetoclax under the identifier DB11581, providing detailed drug information and molecular data [2] [7].
The Chemical Entities of Biological Interest database, maintained by the European Bioinformatics Institute, assigns the identifier CHEBI:133021 to venetoclax [2] [3]. Additional database identifications include the Unique Ingredient Identifier N54AIC43PW, European Community number 820-130-9, and various specialized database entries across multiple scientific repositories [2] [3].
Database | Identifier |
---|---|
Chemical European Molecular Biology Laboratory | CHEMBL3137309 |
DrugBank | DB11581 |
Chemical Entities of Biological Interest | CHEBI:133021 |
Unique Ingredient Identifier | N54AIC43PW |
European Community Number | 820-130-9 |
Venetoclax is known by numerous alternative names and developmental codes reflecting its research and development history [1] [2] [14]. The primary developmental designations include ABT-199, GDC-0199, and RG-7601, which were used during various stages of preclinical and clinical development [1] [2] [16]. Brand names for venetoclax include Venclexta and Venclyxto, representing the commercial formulations approved for therapeutic use [2] [14] [17].
Additional synonyms encompass variations of the developmental codes, including ABT199, ABT 199, GDC0199, GDC 0199, RG7601, and RG 7601 [1] [2]. The compound may also be referenced by its systematic chemical name variations or abbreviated structural descriptions in scientific literature [2] [3].
Category | Names/Identifiers |
---|---|
Primary Synonyms | Venetoclax |
Development Codes | ABT-199, GDC-0199, RG-7601 |
Brand Names | Venclexta, Venclyxto |
Alternative Chemical Names | ABT199, ABT 199, GDC0199, GDC 0199, RG7601, RG 7601 |
Registry Identifiers | Unique Ingredient Identifier: N54AIC43PW, European Community Number: 820-130-9 |
The International Chemical Identifier for venetoclax is InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) [1] [2] [5]. This comprehensive string representation provides complete structural information including atomic connectivity, stereochemistry, and hydrogen atom positioning [2] [8].
The corresponding International Chemical Identifier Key is LQBVNQSMGBZMKD-UHFFFAOYSA-N, which serves as a condensed hash representation of the full International Chemical Identifier string [1] [2] [5]. This key facilitates rapid database searches and structural comparisons while maintaining unique identification capabilities [3] [8].
The Simplified Molecular Input Line Entry System representation for venetoclax is O=C(NS(=O)(C1=CC=C(NCC2CCOCC2)C(N+=O)=C1)=O)C3=CC=C(N4CCN(CC5=C(C6=CC=C(Cl)C=C6)CC(C)(C)CC5)CC4)C=C3OC7=CN=C(NC=C8)C8=C7 [1] [5] [16]. This linear notation system provides a computer-readable format for representing the molecular structure, including all atoms, bonds, and functional groups in a standardized format [2] [8].
Representation Type | Code |
---|---|
International Chemical Identifier Key | LQBVNQSMGBZMKD-UHFFFAOYSA-N |
International Chemical Identifier Code | InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) |
Simplified Molecular Input Line Entry System Code | O=C(NS(=O)(C1=CC=C(NCC2CCOCC2)C(N+=O)=C1)=O)C3=CC=C(N4CCN(CC5=C(C6=CC=C(Cl)C=C6)CC(C)(C)CC5)CC4)C=C3OC7=CN=C(NC=C8)C8=C7 |
Venetoclax possesses a complex molecular architecture comprising several distinct structural motifs that contribute to its selective binding to the B-cell lymphoma-2 protein. The molecule exhibits a molecular formula of C₄₅H₅₀ClN₇O₇S with a molecular weight of 868.44 g/mol [1] [2] [3]. The core structural framework is built around a central benzamide scaffold that serves as the primary connecting point for various functional domains.
The most prominent structural motif is the 7-azaindole (pyrrolo[2,3-b]pyridine) core, which functions as both a hydrogen bond donor and acceptor while providing essential aromatic interactions crucial for target binding [4] [5]. This heterocyclic system demonstrates remarkable conformational stability due to its inherent rigidity and participates in key intermolecular hydrogen bonding patterns that define the crystal packing arrangements.
The 4-methylpiperazin-1-yl moiety represents another critical structural element, serving as a basic center within the molecule [4]. This piperazine ring system provides conformational flexibility while maintaining the ability to engage in hydrogen bonding interactions, with a measured pKa value of 10.3 [6].
The 4,4-dimethylcyclohex-1-en-1-yl group contributes significant steric bulk and hydrophobic character to the molecule [4]. This cyclohexene system is substituted with a 4-chlorophenyl group, creating a substantial hydrophobic domain that facilitates interactions with complementary regions of the target protein.
Venetoclax incorporates multiple functional groups that serve as reactive centers for molecular recognition and crystal packing interactions. The N-arylsulfonamide group represents a key acidic center with a pKa value of 3.4 [6], capable of participating in both hydrogen bond donation and acceptance. This sulfonamide functionality is particularly important for the overall molecular conformation and intermolecular interactions within crystal structures.
The 3-nitro substituent functions as a powerful electron-withdrawing group, modulating the electronic properties of the adjacent aromatic system while serving as a hydrogen bond acceptor [4]. This nitro group plays a crucial role in the formation of three-centered hydrogen bonding networks observed in multiple crystal forms.
The tetrahydro-2H-pyran-4-ylmethyl group provides additional steric bulk and conformational flexibility to the molecule [4]. This tetrahydropyran ring system can adopt multiple conformations, contributing to the overall conformational diversity observed across different crystal forms of venetoclax.
The phenoxy linkage connecting the benzamide core to the azaindole system introduces conformational flexibility while maintaining the possibility for hydrogen bond acceptance through the ether oxygen [4]. This linkage allows for rotational freedom that accommodates different crystal packing arrangements.
Venetoclax demonstrates remarkable conformational flexibility despite the presence of stabilizing intramolecular hydrogen bonds [4]. Comparative analysis of all available crystal structures reveals that the molecule can adopt significantly different three-dimensional conformations while maintaining certain conserved structural features.
Two universal intramolecular hydrogen bonds anchor specific torsion angles throughout all crystal structures: H-N1…O11 (forming a five-membered ring) and H-N3…O16 (connecting the amide proton to the ether oxygen) [4]. These interactions, with hydrogen bond propensity scores of 0.93 and 0.88 respectively, represent the most thermodynamically favorable conformational constraints.
Despite these stabilizing interactions, overlay analysis of all venetoclax crystal structures demonstrates substantial conformational variability in regions not constrained by intramolecular bonding [4]. Three isostructural forms (VEN MEK, VEN mTHF, and VEN EA) exhibit nearly identical molecular conformations, while other crystal forms show distinct three-dimensional arrangements.
The conformational flexibility primarily manifests in the relative orientations of the bulky substituents, particularly the positioning of the chlorophenyl-cyclohexene domain relative to the central benzamide core. This flexibility allows venetoclax to accommodate different crystal packing environments while maintaining essential intramolecular stabilization.
The structure-activity relationship of venetoclax is fundamentally governed by its ability to mimic the BH3 domain of pro-apoptotic proteins, enabling selective binding to the hydrophobic groove of BCL-2 [7] [5]. The molecule's design represents a sophisticated optimization process that achieved high selectivity for BCL-2 over related proteins such as BCL-XL.
The 7-azaindole moiety serves as a critical pharmacophore element, with the nitrogen atom forming a crucial hydrogen bond with Asp103 of BCL-2 [5]. This interaction anchors the molecule within the protein binding site and represents a key selectivity determinant. The planar aromatic system engages in favorable π-π stacking interactions with aromatic residues in the BCL-2 binding groove.
The piperazine ring system provides essential basicity that contributes to the molecule's binding affinity while maintaining appropriate pharmacokinetic properties [8]. The dimethyl substitution on the cyclohexene ring was specifically designed to optimize binding interactions within the P2 and P4 hydrophobic pockets of BCL-2 [5].
The sulfonamide group contributes to binding affinity through multiple mechanisms, including hydrogen bonding and electrostatic interactions with the protein surface [8]. The specific positioning and orientation of this group were optimized to achieve maximum complementarity with the BCL-2 binding site.
The chlorophenyl substituent engages in halogen bonding interactions and provides essential hydrophobic contacts that contribute to binding selectivity [4]. The chlorine atom's positioning allows for favorable interactions with specific amino acid residues that distinguish BCL-2 from other family members.
Comprehensive single-crystal X-ray diffraction studies have been conducted on multiple venetoclax forms, providing detailed structural information for nine distinct solvate structures [4] [9]. Data collection was performed using Cu-Kα radiation (λ = 1.542 Å) at temperatures ranging from 95 K to 150 K, achieving resolution limits between 1.62 Å and higher [9] [10].
The crystal structures were solved using charge flipping methods with Superflip software and refined by full-matrix least squares techniques [4]. All structures exhibited some degree of disorder, requiring sophisticated modeling approaches to achieve acceptable refinement statistics. The most common disorder involved solvent molecules, though some structures also showed API molecular disorder.
Structural refinement employed riding constraints for hydrogen atoms, with geometrically optimized positions and appropriate thermal parameters [4]. The quality of the crystallographic data allowed for detailed analysis of molecular conformations, intermolecular interactions, and crystal packing arrangements across all studied forms.
Desolvation experiments led to the identification of two distinct solvent-free crystalline polymorphs of venetoclax, designated as Forms A and B [4]. Form A originates from the desolvation of channel solvates (VEN EA, MEK, mTHF, IPAC), while Form B results from desolvation of the cavity solvate VEN AN2.
Form A exhibits a melting point of 145.6°C and demonstrates an intrinsic dissolution rate of 11.7 μg/min/cm² [4]. X-ray powder diffraction analysis reveals minimal changes in interplanar spacing compared to the parent solvates, with only a 0.25% difference in the (002) direction for the MEK-derived form.
Form B displays a higher melting point of 169.5°C and a slightly enhanced intrinsic dissolution rate of 12.1 μg/min/cm² [4]. This form shows a 1.13% difference in interplanar spacing in the (001) direction compared to its parent solvate VEN AN2.
Venetoclax readily forms solvates with a wide variety of organic solvents, as demonstrated by the characterization of seven distinct solvate structures [4]. These solvates can be classified into two main categories based on their structural topology: cavity solvates and channel solvates.
Cavity solvates include VEN H₂O (monohydrate), VEN AN1, VEN AN2, and VEN AE (acetone). In these structures, solvent molecules occupy discrete cavities within the crystal lattice, typically accounting for 4.5-8.1% of the total crystal volume [4]. These solvates generally demonstrate higher stability due to the enclosed nature of the solvent-binding sites.
Channel solvates comprise VEN MEK, VEN mTHF, VEN EA, VEN IPAC, and VEN DIO. These structures feature continuous solvent-accessible channels running through the crystal lattice, with solvent occupying 17.1-35.5% of the crystal volume [4]. Three of these forms (VEN MEK, VEN mTHF, VEN EA) are isostructural, crystallizing in the monoclinic space group P21/n.
The acetone solvate (VEN AE) demonstrates exceptional stability, remaining essentially intact even under harsh desolvation conditions (20 mbar, 60°C, 48 hours) [4]. This remarkable stability stems from its cavity-type topology and unique hydrogen bonding pattern, where it adopts a higher-propensity dimeric N5–H⋯O_sulfonyl synthon instead of the common 7-azaindole homosynthon.
The desolvation behavior of venetoclax solvates follows distinct pathways depending on the structural topology of the parent solvate [4]. Channel solvates generally undergo facile desolvation to Form A, while cavity solvates either resist desolvation (acetone) or transform to Form B (acetonitrile polymorph 2).
Computational analysis using Mercury's Solvate Analyser and CSD-Particle tools revealed that desolvation behavior correlates with several structural parameters [4]. Lattice energy calculations show that VEN AE (acetone solvate) has the highest lattice energy (-197.89 kJ/mol) and strongest venetoclax-solvent interaction energy (-35.066 kJ/mol), explaining its resistance to desolvation.
The desolvation process appears to involve molecular reorganization that preserves the overall molecular packing arrangement while eliminating solvent-accessible voids. Spectroscopic evidence (FTIR, ¹³C and ¹⁵N solid-state NMR) confirms that both short- and long-range molecular interactions in the desolvated forms closely resemble those in the parent solvates [4].
Hydrogen bonding propensity analysis suggests that the 7-azaindole homosynthon (N4…H-N5) with a propensity score of 0.52 represents the most thermodynamically favorable intermolecular interaction pattern [4]. However, many experimental structures adopt less favorable but geometrically accommodating three-centered hydrogen bonding arrangements to enable optimal crystal packing.
Advanced computational analysis using the CSD-Particle module in Mercury software provided insights into crystal surface properties and their relationship to bulk material characteristics [4]. Attachment energy calculations using the Dreiding II force field revealed significant differences in lattice energetics among the various solvate forms.
Surface rugosity analysis indicates that the morphological characteristics of venetoclax crystals are influenced by the complex hydrogen bonding networks and bulky molecular substituents [4]. The surface chemistry analysis reveals that crystal faces expose different functional groups, potentially affecting dissolution behavior and mechanical properties.
Lattice energy calculations demonstrate that venetoclax forms energetically stable crystal structures through multiple cooperative non-covalent interactions [4]. The highest-energy interactions involve three-centered hydrogen bonding systems that achieve total interaction energies of -38.561 to -40.541 kJ/mol, with significant contributions from van der Waals forces (-29.337 to -32.51 kJ/mol).